molecular formula C12H14ClNO B7518764 1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide

1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide

Cat. No. B7518764
M. Wt: 223.70 g/mol
InChI Key: DGEKFEVJWIKUMC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide, also known as CCMI, is a synthetic compound that belongs to the class of cyclobutane carboxamides. CCMI has been studied for its potential therapeutic properties, particularly in the field of neuroscience.

Mechanism of Action

The exact mechanism of action of 1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide is not fully understood, but it is thought to act as a selective serotonin reuptake inhibitor (SSRI). By inhibiting the reuptake of serotonin, 1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide increases the concentration of serotonin in the synaptic cleft, leading to increased activation of serotonin receptors and subsequent anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide has been shown to increase serotonin levels in the brain, leading to increased activation of serotonin receptors. This has been associated with anxiolytic and antidepressant effects in animal models. 1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This suggests that 1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide may have potential as a treatment for stress-related disorders.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide is that it has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for further research in humans. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to develop more targeted treatments based on 1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide.

Future Directions

There are several potential future directions for research on 1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide. One direction is to further investigate its potential as a treatment for anxiety and depression in humans. Another direction is to explore its potential as a treatment for stress-related disorders, such as post-traumatic stress disorder (PTSD). Additionally, further research is needed to better understand the mechanism of action of 1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide, which may lead to the development of more targeted treatments based on this compound.

Synthesis Methods

1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide can be synthesized by reacting 4-chlorobenzoic acid with methylamine, followed by cyclization of the resulting N-methyl-4-chlorobenzamide with sodium hydride. The final product is obtained by reacting the resulting cyclobutane carboxylic acid with thionyl chloride.

Scientific Research Applications

1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide has been studied for its potential therapeutic properties, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been proposed as a potential treatment for anxiety and depression in humans.

properties

IUPAC Name

1-(4-chlorophenyl)-N-methylcyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c1-14-11(15)12(7-2-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEKFEVJWIKUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1(CCC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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